molecular formula C20H25NO4 B12366130 6-Naltrexol-d3

6-Naltrexol-d3

Cat. No.: B12366130
M. Wt: 346.4 g/mol
InChI Key: ZYAFTTGQPBNIRE-ZZQLOYNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Naltrexol-d3 typically involves the deuteration of 6-Naltrexol. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure selective deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for quality assurance .

Chemical Reactions Analysis

Types of Reactions

6-Naltrexol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include Naltrexone and other minor metabolites, depending on the reaction conditions and reagents used .

Scientific Research Applications

6-Naltrexol-d3 is widely used in scientific research, particularly in:

    Pharmaceutical Research: As an internal standard in the quantification of Naltrexone and its metabolites.

    Forensic Analysis: Used in toxicology to monitor drug levels in biological samples.

    Clinical Toxicology: Helps in the study of drug metabolism and pharmacokinetics.

    Pain Prescription Monitoring: Assists in ensuring compliance with prescribed opioid treatments.

Mechanism of Action

6-Naltrexol-d3, like its non-deuterated counterpart, acts as an opioid receptor antagonist. It binds to the mu-opioid receptors, blocking the effects of endogenous opioids. This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated nature, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the stability and mass spectrometric properties, making it an ideal internal standard for various analytical methods .

Properties

Molecular Formula

C20H25NO4

Molecular Weight

346.4 g/mol

IUPAC Name

(1R,5S,13R,17R)-3-(cyclopropylmethyl)-14,15,15-trideuterio-12-oxa-3-azapentacyclo[9.6.1.01,13.05,17.07,18]octadeca-7(18),8,10-triene-10,14,17-triol

InChI

InChI=1S/C20H25NO4/c22-14-4-3-12-7-13-9-21(8-11-1-2-11)10-19-16(12)17(14)25-18(19)15(23)5-6-20(13,19)24/h3-4,11,13,15,18,22-24H,1-2,5-10H2/t13-,15?,18-,19-,20+/m0/s1/i5D2,15D

InChI Key

ZYAFTTGQPBNIRE-ZZQLOYNYSA-N

Isomeric SMILES

[2H]C1(C[C@]2([C@H]3CC4=C5[C@@]2(CN(C3)CC6CC6)[C@H](C1([2H])O)OC5=C(C=C4)O)O)[2H]

Canonical SMILES

C1CC1CN2CC3CC4=C5C(=C(C=C4)O)OC6C5(C2)C3(CCC6O)O

Origin of Product

United States

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